molecular formula C8H6F3N3 B13294790 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile

5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile

Cat. No.: B13294790
M. Wt: 201.15 g/mol
InChI Key: FLKRLYLSLBOHAR-UHFFFAOYSA-N
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Description

5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile (C8H6F3N3, MW: 201.15 g/mol) is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 2 and a 2,2,2-trifluoroethylamino moiety at position 5 . The trifluoroethyl group introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs, making it a valuable scaffold in drug discovery . This compound serves as a key synthetic intermediate and privileged structure in scientific research, particularly in the development of potential enzyme inhibitors and receptor ligands . The electronegative trifluoroethyl group can enhance binding interactions, while the nitrile group can act as a hydrogen bond acceptor or be further derivatized . Its properties are consistent with trends in modern medicinal chemistry, where the incorporation of trifluoromethyl groups is a established strategy to improve the potency and pharmacokinetic profiles of drug candidates . Researchers utilize this compound as a building block for constructing more complex, target-specific molecules in fields such as cancer research and chemical biology. ATTENTION: This product is for research use only. It is strictly not for human or veterinary use. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

5-(2,2,2-trifluoroethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-14-7-2-1-6(3-12)13-4-7/h1-2,4,14H,5H2

InChI Key

FLKRLYLSLBOHAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on Halopyridine Precursors

One common approach to prepare 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile is via nucleophilic aromatic substitution (S_NAr) on a halogenated pyridine precursor bearing a cyano group at the 2-position.

  • Starting material: 2-chloropyridine-5-carbonitrile or 2-bromopyridine-5-carbonitrile.
  • Nucleophile: 2,2,2-trifluoroethylamine or its equivalent.
  • Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), often with a base like potassium tert-butoxide (KOtBu) to deprotonate the amine and enhance nucleophilicity.
  • Temperature: Moderate heating (50–85 °C) for several hours to promote substitution.
  • Outcome: The trifluoroethylamino group substitutes the halogen at the 5-position, yielding the target compound.

This method benefits from straightforward reaction steps but can be limited by the availability of the halogenated nitrile pyridine and potential competing side reactions.

Reductive Amination of 5-Aminopyridine-2-carbonitrile with Trifluoroacetaldehyde Derivatives

Another synthetic route involves reductive amination where the amino group at the 5-position of pyridine-2-carbonitrile is reacted with trifluoroacetaldehyde or its equivalents:

  • Starting material: 5-aminopyridine-2-carbonitrile.
  • Electrophile: Trifluoroacetaldehyde or trifluoroacetaldehyde hemiacetal.
  • Reducing agent: Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • Solvent: Methanol or dichloromethane.
  • Conditions: Room temperature to mild heating.
  • Outcome: Formation of the secondary amine with the trifluoroethyl substituent attached to the amino group.

This method allows for selective functionalization of the amino group and avoids harsh conditions.

Multi-step Synthesis via Pyridine Intermediates and Catalytic Hydrogenation

  • Starting from 2,5-dihalopyridine derivatives, the cyano group is introduced by cyanation reactions (e.g., using copper(I) cyanide).
  • The trifluoroethylamino group is introduced by first converting the 5-position to an amine via nucleophilic substitution or catalytic hydrogenation of nitro precursors.
  • Subsequent alkylation or reductive amination with 2,2,2-trifluoroethyl derivatives yields the target compound.

This approach is more complex but can provide higher selectivity and purity.

Representative Reaction Scheme and Conditions

Step Reagents & Conditions Description Yield (%) Notes
1 2-chloropyridine-5-carbonitrile + 2,2,2-trifluoroethylamine, KOtBu, DMF, 85 °C, 4 h Nucleophilic aromatic substitution to install trifluoroethylamino group 60–75% Requires careful temperature control
2 5-aminopyridine-2-carbonitrile + trifluoroacetaldehyde, NaBH(OAc)3, DCM, rt Reductive amination to attach trifluoroethyl group 65–80% Mild conditions, selective
3 2,5-dibromopyridine → cyanation (CuCN), reduction (H2, Pd/C), alkylation with trifluoroethyl bromide Multi-step synthesis 40–55% overall More steps, higher purity

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution 2-chloropyridine-5-carbonitrile 2,2,2-trifluoroethylamine, KOtBu DMF, 85 °C, 4 h Direct, fewer steps Requires halogenated precursor, possible side reactions
Reductive Amination 5-aminopyridine-2-carbonitrile Trifluoroacetaldehyde, NaBH(OAc)3 DCM, rt Mild, selective Requires amino precursor
Multi-step via Cyanation and Reduction 2,5-dibromopyridine CuCN, H2/Pd-C, trifluoroethyl bromide Multiple steps, varied temps Flexible, high purity More complex, lower overall yield

Additional Notes

  • The trifluoroethyl group can be introduced either as a nucleophile (trifluoroethylamine) or electrophile (trifluoroethyl bromide) depending on the synthetic route.
  • Handling of fluorinated reagents requires attention to moisture and temperature to prevent decomposition.
  • Analytical characterization (NMR, MS, HPLC) confirms the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The amino group can be oxidized to a nitro group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Various substituted pyridines.

    Reduction: Amino derivatives.

    Oxidation: Nitro derivatives.

Scientific Research Applications

5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile are best contextualized against related fluorinated pyridine and pyrimidine derivatives. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Core Structure Substituents Molecular Formula CAS No. Key Properties
5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile Pyridine -CN (C2), -NHCH₂CF₃ (C5) C₈H₅F₃N₄ Not Provided High lipophilicity (logP ~2.1*)
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile Pyridine -CN (C2), -CF₃ (C3), -NH₂ (C5) C₇H₄F₃N₃ 573762-62-6 Mp: 242–243°C; Apalutamide intermediate
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile Pyrimidine -CN (C5), -CF₃ (C2), -NH₂ (C4) C₆H₃F₃N₄ Not Provided Used in kinase inhibitor synthesis
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile Imidazopyridine -CN (C2), -CF₃ (C5) C₉H₄F₃N₃ 1956340-63-8 Bioactive scaffold for oncology

*Estimated using Hansch-Leo fragment method.

Key Comparative Insights:

Core Heterocycle Influence: Pyridine-based compounds (e.g., the target compound and 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile ) exhibit planar aromaticity, favoring π-π stacking interactions in drug-receptor binding. Pyrimidine derivatives (e.g., 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile ) offer additional hydrogen-bonding sites (N1 and N3), enhancing target affinity.

Fluorine Substituent Effects: The trifluoroethylamino group in the target compound provides a balance of hydrophobicity and electron-withdrawing effects, which may reduce basicity of the amino group (pKa ~6–7*) compared to non-fluorinated ethylamino analogs .

Biological and Synthetic Relevance: The target compound’s trifluoroethylamino group is structurally distinct from the -CF₃ or -F groups in analogs, which may confer unique pharmacokinetic profiles. Pyrimidine derivatives (e.g., ) are often employed in kinase inhibitors due to their ability to mimic ATP’s purine ring.

Synthetic Challenges: The introduction of a trifluoroethylamino group typically requires specialized fluorinating agents or protected amine intermediates, as seen in related syntheses . Yields for such reactions are moderate (e.g., 18% for a structurally similar pyrimidine carbonitrile ), reflecting the challenges of incorporating fluorine-rich moieties.

Biological Activity

5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile (CAS No. 1553120-37-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

  • Molecular Formula : C8H6F3N3
  • Molecular Weight : 201.15 g/mol
  • IUPAC Name : 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile

The biological activity of 5-[(2,2,2-trifluoroethyl)amino]pyridine-2-carbonitrile is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and potentially improves binding affinity to target proteins.

Potential Targets:

  • Kinases : The compound may act as an inhibitor for specific kinases involved in cellular signaling pathways.
  • Receptors : It could interact with neurotransmitter receptors, influencing neuronal activity.

Biological Activity

Recent studies have indicated that compounds containing the pyridine nucleus exhibit a range of biological activities including antibacterial, antiviral, and anticancer properties.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of pyridine derivatives against various pathogens. The presence of the trifluoroethyl group in the structure may enhance this activity due to increased hydrophobic interactions with microbial membranes .

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

Antiviral Activity

The compound has shown promise in antiviral applications, particularly against RNA viruses. The mechanism likely involves interference with viral replication processes .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, 5-[(2,2,2-trifluoroethyl)amino]pyridine-2-carbonitrile was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
    • Cell Lines Tested :
      • HeLa (cervical cancer)
      • MCF7 (breast cancer)
      • A549 (lung cancer)
    The compound demonstrated IC50 values ranging from 10 to 30 μM across different cell lines.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion profiles.

Q & A

Q. What are the common synthetic routes for preparing 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile?

The synthesis typically involves nucleophilic substitution of a halogen (e.g., chloro or bromo) at the pyridine-2-carbonitrile position with 2,2,2-trifluoroethylamine. Reaction conditions often require polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (60–100°C) to drive the reaction . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving yields . Purification is typically achieved via column chromatography, with TLC and NMR used to monitor intermediates and confirm final product identity .

Q. How is the compound characterized structurally and analytically?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and trifluoroethyl group integration .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for assessing steric effects of the trifluoroethyl group .
  • IR spectroscopy to identify nitrile (C≡N) and amine (N–H) functional groups .

Q. What biological targets or activities are associated with this compound?

While direct studies on this compound are limited, structurally related pyridine-carbonitriles with trifluoroethyl groups exhibit:

  • Enzyme inhibition : Potential interactions with kinases or proteases due to the electron-withdrawing nitrile and fluorine groups enhancing binding affinity .
  • Antimicrobial activity : Fluorinated pyridines often show improved membrane permeability and metabolic stability .
  • CNS targeting : The trifluoroethyl group may enhance blood-brain barrier penetration in neurological drug candidates .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

  • Solvent selection : Use DMF or DMSO to stabilize intermediates via dipole interactions .
  • Catalysis : Palladium-based catalysts (e.g., Pd/C) can accelerate halogen displacement reactions .
  • Microwave assistance : Reduces reaction time from hours to minutes while maintaining >80% yield .
  • Workup optimization : Precipitation or liquid-liquid extraction minimizes losses during purification .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Ensure activity is concentration-dependent and not an artifact of assay conditions .
  • Off-target screening : Use proteome-wide profiling (e.g., affinity chromatography) to identify unintended interactions .
  • Metabolite analysis : LC-MS can detect degradation products that may contribute to variability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Assess binding modes with enzymes (e.g., AutoDock Vina) using the trifluoroethyl group’s electrostatic potential .
  • MD simulations : Evaluate stability of ligand-protein complexes over time, focusing on fluorine-mediated hydrophobic interactions .
  • QSAR modeling : Correlate substituent effects (e.g., nitrile position) with activity data from analogous compounds .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as fluorinated amines may cause irritation .
  • Ventilation : Use fume hoods due to potential respiratory toxicity from nitrile vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions (>10 g) require careful control of exothermic steps when scaling microwave-assisted protocols .
  • Fluorine’s role : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability by resisting oxidative degradation, critical for in vivo studies .
  • Data validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to confirm regiochemistry .

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